Mevinic acid

Description

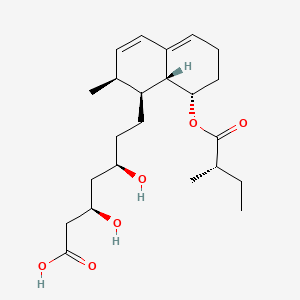

Structure

2D Structure

3D Structure

Properties

CAS No. |

84064-38-0 |

|---|---|

Molecular Formula |

C23H36O6 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C23H36O6/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27)/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |

InChI Key |

BOZILQFLQYBIIY-INTXDZFKSA-N |

SMILES |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O |

Canonical SMILES |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Revolution in Cardiovascular Medicine: The Discovery and Isolation of Mevinic Acid

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide chronicles the landmark discovery and isolation of mevinic acid, the foundational compound of the statin class of drugs. From the pioneering screening of thousands of fungal cultures to the elucidation of its mechanism of action, this document provides a comprehensive overview for researchers, scientists, and professionals in the field of drug development. We will delve into the detailed experimental protocols that led to its isolation, present key quantitative data, and visualize the intricate biological pathways and experimental workflows.

A Serendipitous Discovery: The Birth of Statins

The story of this compound begins with two independent research groups in the 1970s, both searching for microbial metabolites with unique biological activities.

Dr. Akira Endo at Sankyo Company, Japan: In his quest for antimicrobial agents, Dr. Endo hypothesized that some microorganisms might produce inhibitors of enzymes in the cholesterol biosynthesis pathway to defend themselves.[1] This led him to screen over 6,000 fungal strains for their ability to inhibit HMG-CoA reductase, a key rate-limiting enzyme in cholesterol synthesis.[2][3] In 1971, his meticulous work with a strain of Penicillium citrinum yielded a potent inhibitor, which he named compactin (later known as mevastatin).[4][5]

Dr. Alfred Alberts at Merck Research Laboratories, USA: Meanwhile, Alfred Alberts and his team at Merck were also screening for inhibitors of HMG-CoA reductase.[6] In 1978, they isolated a highly potent inhibitor from a fermentation broth of Aspergillus terreus.[1][7] This compound was initially named mevinolin, which was later identified as lovastatin (B1675250).[7]

Both compactin and lovastatin are inactive lactone prodrugs.[8] In the body, they are hydrolyzed to their respective open-ring dihydroxy acid forms, this compound and what is now commonly referred to as lovastatin acid, which are the active inhibitors of HMG-CoA reductase.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and activity of this compound's parent compounds.

| Parameter | Penicillium citrinum (Compactin/Mevastatin) | Aspergillus terreus (Lovastatin/Mevinolin) | Reference(s) |

| Producing Microorganism | Penicillium citrinum SANK 18767 (initial) | Aspergillus terreus ATCC 20542 | [9][10] |

| Fermentation Method | Submerged Culture | Submerged and Solid-State Fermentation | [9][10] |

| Reported Yield | Initial: ~50 mg/L; Mutant strains: up to 15 g/L | Submerged: ~240 mg/L; Solid-State: 12.5 mg/g of dry substrate (wheat bran) | [9][10] |

Table 1: Production of this compound Precursors by Fermentation.

| Compound | IC50 Value (HMG-CoA Reductase Inhibition) | Target Enzyme | Reference(s) |

| Mevastatin | 17.93 ± 1.78 µM (in some studies) | Human HMG-CoA Reductase | [11] |

| Lovastatin | Not specified in initial reports | Human HMG-CoA Reductase | |

| Pravastatin | Not specified in initial reports | Human HMG-CoA Reductase | |

| Dichloromethane Extract of Gnetum gnemon | 0.40 µg/mL | HMG-CoA Reductase | [12] |

| FPBA Extract of Ficus palmata | 9.1 ± 0.61 µg/mL | HMG-CoA Reductase | [13] |

Table 2: Inhibitory Activity of this compound Precursors and other natural extracts.

| Property | Mefenamic Acid (as an example of a related organic acid) | Reference(s) |

| Molecular Formula | C₁₅H₁₅NO₂ | [14] |

| Molecular Weight | 241.29 g/mol | [14] |

| Melting Point | 230-231 °C | [14] |

| Solubility in Water | Practically insoluble | [14] |

| pKa | 4.2 (at 25°C) | [15] |

Table 3: Physicochemical Properties of Mefenamic Acid.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Fermentation for Compactin Production (Penicillium citrinum)

Objective: To cultivate Penicillium citrinum for the production of compactin.

Materials:

-

High-yielding strain of Penicillium citrinum (e.g., a mutant derived from SANK 18767).

-

Seed culture medium.

-

Production fermentation medium.

-

Shake flasks or fermenter.

-

Incubator shaker.

Procedure:

-

Inoculum Preparation: Aseptically transfer a stock culture of P. citrinum to a seed culture medium. Incubate at 24°C for 2 days with shaking at 220 rpm.

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture (e.g., 5% v/v).

-

Incubation: Incubate the production culture at 24°C for 7-10 days with agitation (220 rpm).

-

Monitoring: Monitor the production of compactin periodically using analytical techniques such as HPLC.

Extraction and Purification of Compactin

Objective: To isolate and purify compactin from the fermentation broth.

Materials:

-

Fermentation broth containing compactin.

-

Ethyl acetate (B1210297).

-

Sodium bicarbonate solution (5%).

-

Hydrochloric acid (6 M).

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Silica (B1680970) gel for chromatography.

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate).

Procedure:

-

Extraction: Acidify the fermentation broth to pH 3.0 with HCl. Extract the broth three times with an equal volume of ethyl acetate.

-

Washing: Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove acidic impurities.

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude compactin.

-

Purification: Purify the crude compactin using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

Conversion of Lactone to this compound (Hydroxy Acid Form)

Objective: To hydrolyze the inactive lactone form (compactin or lovastatin) to the active hydroxy acid form.

Materials:

-

Purified compactin or lovastatin.

-

Sodium hydroxide (B78521) (0.1 N) or Potassium hydroxide (0.05 N) in 25% or 50% acetonitrile (B52724).

-

Hydrochloric acid (to neutralize).

Procedure:

-

Hydrolysis: Dissolve the lactone in the alkaline acetonitrile solution. The conversion to the hydroxy acid form occurs almost completely under these conditions.[16]

-

Monitoring: The progress of the hydrolysis can be monitored by HPLC.

-

Neutralization: Once the reaction is complete, the solution can be neutralized with hydrochloric acid if required for subsequent assays.

HMG-CoA Reductase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on HMG-CoA reductase.

Materials:

-

Purified HMG-CoA reductase enzyme.

-

HMG-CoA (substrate).

-

NADPH (cofactor).

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

This compound (test inhibitor).

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA in a cuvette or microplate well.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance.

-

Calculation: The rate of the reaction is determined from the linear portion of the absorbance vs. time curve. The percent inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Visualizations: Pathways and Workflows

HMG-CoA Reductase Signaling Pathway

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by this compound.

Caption: Inhibition of HMG-CoA Reductase by this compound and Downstream Effects.

Experimental Workflow for this compound Isolation and Analysis

The diagram below outlines the general workflow from fungal fermentation to the analysis of the inhibitory activity of this compound.

Caption: Workflow for this compound Isolation and Bioactivity Assessment.

Conclusion

The discovery and isolation of this compound from fungal sources by pioneering scientists like Akira Endo and Alfred Alberts represent a monumental achievement in medicinal chemistry and pharmacology. Their work laid the foundation for the development of the statin class of drugs, which have become indispensable in the management of hypercholesterolemia and the prevention of cardiovascular diseases. The experimental protocols and the understanding of the underlying biochemical pathways detailed in this guide continue to inform and inspire new research in natural product discovery and drug development.

References

- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 2. Statins: From Fungus to Pharma | American Scientist [americanscientist.org]

- 3. mdpi.com [mdpi.com]

- 4. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alfred Alberts (1931—2018) [asbmb.org]

- 7. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of lovastatin by wild strains of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mefenamic acid CAS#: 61-68-7 [m.chemicalbook.com]

- 16. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Statin Synthesis: A Technical Guide to the Mevinic Acid Biosynthesis Pathway in Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mevinic acid, known commercially as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase and a cornerstone in the management of hypercholesterolemia. Produced as a secondary metabolite by the filamentous fungus Aspergillus terreus, its biosynthesis is a complex process involving a dedicated gene cluster, intricate enzymatic machinery, and a tightly regulated network of signaling pathways. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering a comprehensive resource for researchers and professionals engaged in its study and exploitation for pharmaceutical development. We will delve into the genetic architecture, the key enzymatic players, the regulatory circuits governing its production, and detailed experimental methodologies for its investigation.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Aspergillus terreus is orchestrated by a cluster of genes, collectively known as the lov gene cluster. This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the molecule, as well as regulatory genes that control their expression.

The core of the biosynthetic machinery consists of two multifunctional polyketide synthases (PKSs):

-

Lovastatin Nonaketide Synthase (LNKS), encoded by lovB : This iterative Type I PKS is responsible for the synthesis of the dihydromonacolin L, the nonaketide core of this compound.

-

Lovastatin Diketide Synthase (LDKS), encoded by lovF : This PKS synthesizes the α-S-methylbutyryl side chain.

In addition to the PKSs, several other key enzymes encoded within the cluster are essential for the complete synthesis of this compound:

-

lovA : Encodes a cytochrome P450 monooxygenase responsible for the hydroxylation of monacolin L acid.

-

lovC : Encodes an enoyl reductase that acts in conjunction with LovB.

-

lovD : Encodes a transferase that attaches the α-S-methylbutyryl side chain to the nonaketide core.

-

lovE : Encodes a pathway-specific Zn(II)2Cys6 transcription factor that positively regulates the expression of other lov genes.

The this compound Biosynthesis Pathway

The synthesis of this compound is a bifurcated process, with the parallel construction of the nonaketide and diketide moieties, followed by their esterification.

Nonaketide Synthesis

The formation of the dihydromonacolin L core is an iterative process catalyzed by LovB, in conjunction with LovC. The synthesis begins with an acetyl-CoA starter unit and involves eight successive condensations with malonyl-CoA extender units. The growing polyketide chain undergoes a series of reductions and dehydrations, ultimately leading to the formation of the complex polyketide backbone. A key step in this process is an intramolecular Diels-Alder cyclization that forms the characteristic decalin ring system of the molecule.

Diketide Synthesis

Concurrently, the diketide synthase, LovF, synthesizes the α-S-methylbutyryl side chain from acetyl-CoA and two molecules of malonyl-CoA.

Final Assembly

The final step in this compound biosynthesis is the esterification of the monacolin J acid (the hydroxylated form of dihydromonacolin L) with the α-S-methylbutyryl side chain. This reaction is catalyzed by the LovD transferase, yielding the final product, this compound.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by a variety of factors at both the genetic and metabolic levels.

Genetic Regulation

-

Pathway-Specific Regulation : The lovE gene product is a key positive regulator, acting as a transcription factor that binds to the promoter regions of other lov genes to activate their expression.

-

Global Regulation : The global regulator LaeA plays a crucial role in the expression of secondary metabolite gene clusters, including the lov cluster. Overexpression of laeA has been shown to significantly increase the transcription of lov genes and, consequently, this compound production.[1]

Metabolic and Environmental Regulation

-

Carbon and Nitrogen Sources : The biosynthesis of this compound is sensitive to the availability of carbon and nitrogen sources. Typically, high concentrations of readily metabolizable sugars like glucose repress its synthesis, while lactose (B1674315) has been shown to be a favorable carbon source. Nitrogen limitation is also a known trigger for secondary metabolism, including this compound production.

-

Reactive Oxygen Species (ROS) : There is growing evidence that reactive oxygen species act as signaling molecules to induce the expression of the lov gene cluster.[2] An increase in intracellular ROS levels has been correlated with an upregulation of this compound biosynthesis. The exact mechanism of this regulation is still under investigation but may involve the activation of stress-response transcription factors.

Quantitative Data

The production of this compound and the expression of its biosynthetic genes are significantly influenced by fermentation conditions.

| Parameter | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) | Reference |

| Lovastatin Yield | Lower | Higher | [3] |

| Relative lovE Expression | Lower | Higher | [3] |

| Relative lovF Expression | Lower | Higher | [3] |

| Effect of laeA Overexpression on lov gene transcription | Increased | Increased | [1] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in fermentation samples.

Methodology:

-

Sample Preparation:

-

Culture Broth: Centrifuge the fermentation broth to separate the supernatant from the mycelia.

-

Mycelia: Harvest the mycelia by filtration, wash with distilled water, and dry. Grind the dried mycelia to a fine powder and extract the this compound with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with an acid such as phosphoric acid or trifluoroacetic acid) is commonly employed.

-

Detection: this compound is detected by UV absorbance, typically at 238 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a lovastatin standard.

-

Gene Knockout in Aspergillus terreus via Protoplast Transformation

Objective: To create a targeted deletion of a gene of interest within the lov cluster to study its function.

Methodology:

-

Preparation of Protoplasts:

-

Grow A. terreus in a suitable liquid medium to obtain young, actively growing mycelia.

-

Harvest the mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., KCl, sorbitol) to generate protoplasts.

-

-

Construction of the Knockout Cassette:

-

Using PCR, amplify the upstream and downstream flanking regions of the target gene.

-

Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin B resistance).

-

-

Protoplast Transformation:

-

Incubate the protoplasts with the knockout cassette in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂ to facilitate DNA uptake.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

-

Isolate individual transformants and confirm the gene replacement event by PCR analysis of genomic DNA and/or Southern blotting.

-

Conclusion

The this compound biosynthesis pathway in Aspergillus terreus represents a fascinating and industrially significant example of fungal secondary metabolism. A thorough understanding of its genetic basis, enzymatic machinery, and regulatory networks is paramount for the rational design of strain improvement strategies aimed at enhancing the production of this vital pharmaceutical. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate this intricate pathway, paving the way for more efficient and sustainable production of lovastatin and potentially novel statin derivatives.

References

- 1. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative state in idiophase links reactive oxygen species (ROS) and lovastatin biosynthesis: differences and similarities in submerged- and solid-state fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcmas.com [ijcmas.com]

- 4. Biochemical characterization of the minimal polyketide synthase domains in the lovastatin nonaketide synthase LovB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Mevinic Acid on HMG-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinic acid, the active form of the fungal metabolite lovastatin, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This document provides a detailed examination of the molecular mechanism by which this compound exerts its inhibitory effect on HMG-CoA reductase. It includes a summary of key quantitative data, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the underlying biochemical pathways and interactions. The information presented is intended for researchers, scientists, and professionals involved in drug development and the study of lipid metabolism.

Introduction

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical step in the synthesis of cholesterol and other isoprenoids.[3][4] Due to its role as the rate-limiting enzyme in this pathway, HMG-CoA reductase is a primary target for cholesterol-lowering drugs.[5] this compound, the ring-opened hydroxy acid form of lovastatin, is a powerful inhibitor of this enzyme and serves as a foundational compound for the class of drugs known as statins.[1][2][] Understanding the precise mechanism of its action is crucial for the development of new and more effective therapies for hypercholesterolemia.

Mechanism of Action

This compound functions as a competitive inhibitor of HMG-CoA reductase.[1][2][7] Its chemical structure bears a strong resemblance to the natural substrate, HMG-CoA.[] This structural similarity allows this compound to bind to the active site of the enzyme with high affinity, thereby preventing the binding of the endogenous substrate, HMG-CoA.[][8] The binding affinity of statins, including this compound, for HMG-CoA reductase is approximately 10,000 times higher than that of the natural substrate.[9]

The active form, mevinolinic acid, is a potent competitive inhibitor with a Ki of 0.6 nM.[1][2][10] This strong binding effectively blocks the production of mevalonate and subsequently reduces the intracellular synthesis of cholesterol.[11] The depletion of intracellular cholesterol leads to an upregulation of LDL receptor expression on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[11]

Quantitative Data

The inhibitory potency of this compound (mevinolinic acid) on HMG-CoA reductase has been quantified through various enzymatic assays. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Reference(s) |

| Mevinolinic Acid | HMG-CoA Reductase | 0.6 nM | [1][2][10] |

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on HMG-CoA reductase is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly cited methodologies.[12][13][14]

HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.[12]

Materials and Reagents:

-

HMG-CoA Reductase: Purified or recombinant enzyme.

-

HMG-CoA: Substrate solution.

-

NADPH: Cofactor solution.

-

This compound (or other inhibitor): Test compound.

-

Assay Buffer: Typically 100 mM Potassium Phosphate (pH 7.4), containing KCl, EDTA, and DTT.[12]

-

DMSO: For dissolving the inhibitor.

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the assay buffer.

-

Reconstitute lyophilized NADPH in the assay buffer. Protect from light.

-

Prepare a stock solution of HMG-CoA in ultrapure water and dilute to the desired concentration with assay buffer.

-

Dilute the HMG-CoA reductase enzyme stock with cold assay buffer to a working concentration.

-

Prepare a high-concentration stock solution of the inhibitor (e.g., this compound) in DMSO and perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add assay buffer and all reaction components except the enzyme.

-

Control Wells (No Inhibitor): Add assay buffer, enzyme, NADPH, and HMG-CoA.

-

Inhibitor Wells: Add assay buffer, enzyme, NADPH, HMG-CoA, and the desired concentration of the inhibitor.

-

-

Reaction and Measurement:

-

Add the NADPH and HMG-CoA solutions to all wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the HMG-CoA reductase solution to all wells except the blank.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 10-20 minutes at 37°C.[12]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (reaction velocity) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

-

Visualizations

Cholesterol Biosynthesis Pathway and this compound Inhibition

Caption: this compound competitively inhibits HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate.

Competitive Inhibition Mechanism at the Active Site

Caption: this compound competes with the natural substrate (HMG-CoA) for the active site of HMG-CoA reductase.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

Caption: A typical workflow for determining the inhibitory activity of a compound on HMG-CoA reductase.

Conclusion

This compound is a highly potent, competitive inhibitor of HMG-CoA reductase. Its mechanism of action is well-characterized and relies on its structural mimicry of the natural substrate, HMG-CoA, allowing it to bind with high affinity to the enzyme's active site. This competitive inhibition effectively halts the cholesterol biosynthesis pathway, leading to a reduction in plasma cholesterol levels. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the development of novel HMG-CoA reductase inhibitors and a deeper understanding of lipid metabolism.

References

- 1. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Mevinolin, a competitive inhibitor of hydroxymethylglutaryl coenzyme A reductase, suppresses enterocyte esterification of exogenous but not endogenous cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. droracle.ai [droracle.ai]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mevinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinic acid, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is the open-acid form of mevinolin (also known as lovastatin), a clinically significant cholesterol-lowering agent. Understanding the precise chemical structure and stereochemistry of this compound is paramount for elucidating its mechanism of action, designing novel derivatives, and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the structural features of this compound, including its intricate stereochemistry, alongside relevant physicochemical data and experimental methodologies.

Chemical Structure and Stereochemistry

This compound is a complex organic molecule characterized by a polyketide-derived hexahydronaphthalene (B12109599) ring system linked to a β,δ-dihydroxyheptanoic acid side chain. The systematic IUPAC name for this compound is (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2-methylbutanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid.

The molecule possesses a total of eight stereocenters, leading to a high degree of stereochemical complexity. The specific spatial arrangement of these chiral centers is crucial for its biological activity. The (3R,5R)-dihydroxyheptanoic acid moiety mimics the structure of the endogenous substrate HMG-CoA, enabling competitive inhibition of HMG-CoA reductase. The stereochemistry of the decalin ring system and the ester side chain also plays a critical role in the binding affinity to the enzyme's active site.

Mevinic Acid: A Comprehensive Technical Guide to its Natural Sources and Microbial Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinic acid, commonly known as lovastatin (B1675250), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This has established it as a cornerstone therapy for hypercholesterolemia. This technical guide provides an in-depth exploration of the natural sources of this compound, with a primary focus on the diverse microorganisms capable of its synthesis. We will delve into the biosynthetic pathways, detail experimental protocols for screening, fermentation, and purification, and present quantitative data on production yields. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various filamentous fungi. While a number of species have been identified as producers, commercial production predominantly relies on a select few that have been optimized for high yields.

Fungal Producers

A diverse range of fungal genera have been reported to produce this compound (lovastatin) and its analogues. Aspergillus terreus is the most well-known and widely used fungus for industrial-scale production of lovastatin.[1][2][3][4] Other significant producers include species from the genera Monascus, Penicillium, Pleurotus, and others.

Other Microbial Sources

While fungi are the most prolific producers of this compound, some actinomycetes have also been investigated for statin production. For instance, pravastatin (B1207561) can be obtained through the biotransformation of mevastatin (B1676542) by Streptomyces carbophilus.[5][6]

This compound Producing Microorganisms and Production Yields

The following table summarizes various microorganisms reported to produce this compound (lovastatin) along with reported production yields under different fermentation conditions.

| Microorganism | Fermentation Type | Substrate/Medium | Yield | Reference |

| Aspergillus terreus | Submerged Fermentation | Complex medium with glucose, peptonized milk, and yeast extract | 304 mg/L | [7] |

| Aspergillus terreus MTCC 1782 | Submerged Fermentation | Optimized medium | 258.26 mg/L | [8] |

| Aspergillus terreus | Solid State Fermentation | Wheat bran | 27.14 mg/100 mL | [9] |

| Aspergillus terreus CCM 8236 | Submerged Fermentation | Glucose and lactose | >2000 mg/L | [10] |

| Aspergillus terreus ATCC 20542 | Repeated Fed-Batch | Maltodextrin and corn steep liquor | 2200 mg/L | [3][11] |

| Aspergillus terreus NCIM 657 | Submerged Fermentation | Production media | 0.989 mg/mL | [12] |

| Aspergillus parasiticus | Submerged Fermentation | Screening production medium | 4.5 mg/L | [13] |

| Aspergillus flavus | Submerged Fermentation | Screening production medium | 9.0 mg/L | [13] |

| Monascus ruber | Not specified | Not specified | Not specified | [4][7] |

| Penicillium citrinum | Not specified | Not specified | Not specified | [5][14] |

| Pleurotus ostreatus | Not specified | Not specified | Not specified | [15] |

Biosynthesis of this compound (Lovastatin)

The biosynthesis of lovastatin is a complex process involving a polyketide pathway.[1] It is synthesized from two separate polyketide chains that are ultimately joined by an ester linkage. The pathway begins with acetate (B1210297) units and involves a series of enzymatic reactions catalyzed by polyketide synthases (PKS) and other tailoring enzymes.[16][17]

The key steps in the lovastatin biosynthetic pathway are as follows:

-

Polyketide Chain Synthesis: Two different polyketide synthases (PKS), a nonaketide synthase (LNKS) and a diketide synthase (LDKS), are responsible for the formation of the two main precursors.

-

Formation of Dihydromonacolin L: The nonaketide chain undergoes a series of reductions and cyclization to form dihydromonacolin L.

-

Hydroxylation to Monacolin J: Dihydromonacolin L is then hydroxylated to form monacolin J.

-

Esterification: Finally, the diketide side chain is attached to monacolin J via an ester linkage to produce lovastatin.[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies for the screening of this compound-producing microorganisms and the subsequent production and extraction of the compound.

Screening of this compound-Producing Microorganisms

Objective: To isolate and identify microorganisms capable of producing this compound.

Methodology:

-

Isolation of Microorganisms: Fungi can be isolated from various environmental samples, such as soil, decaying wood, and plant material.[2] Serial dilution of the samples is performed, and the dilutions are plated on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), supplemented with an antibacterial agent to inhibit bacterial growth.[2] Plates are incubated at an appropriate temperature (e.g., 28-30°C) until fungal colonies appear.[2]

-

Primary Screening (Bioassay): A common method for primary screening is the agar well diffusion bioassay.[12][18]

-

A test microorganism that is sensitive to lovastatin, such as Saccharomyces cerevisiae or Neurospora crassa, is used as an indicator.[8][12]

-

The indicator organism is seeded onto an agar plate.

-

Wells are made in the agar, and crude extracts from the isolated fungal cultures are added to the wells.

-

The plates are incubated, and the presence of a zone of inhibition around a well indicates potential this compound production.[12]

-

-

Secondary Screening (Chromatographic Methods):

-

Thin-Layer Chromatography (TLC): Extracts from promising isolates are spotted on a TLC plate alongside a lovastatin standard. The plate is developed in a suitable solvent system, and the spots are visualized. A spot from the sample with the same Rf value as the standard suggests the presence of lovastatin.[2][13]

-

High-Performance Liquid Chromatography (HPLC): For confirmation and quantification, HPLC is the preferred method. The crude extract is analyzed on a suitable column (e.g., C18) with a specific mobile phase, and the retention time of the peak is compared to that of a lovastatin standard.[2]

-

Fermentation for this compound Production

Objective: To cultivate the selected microorganism under optimized conditions to maximize this compound yield.

Methodology:

-

Inoculum Preparation: A spore suspension of the producing fungus is prepared from a mature culture grown on an agar slant.[2][8]

-

Fermentation: Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed.

-

Submerged Fermentation: The spore suspension is inoculated into a liquid fermentation medium in a shake flask or a bioreactor.[2][8] The medium typically contains carbon sources (e.g., glucose, lactose), nitrogen sources (e.g., yeast extract, peptone), and mineral salts.[7] Fermentation is carried out for a specific duration (e.g., 7-14 days) at a controlled temperature, pH, and agitation speed.[8][11]

-

Solid-State Fermentation: A solid substrate, such as wheat bran or rice straw, is moistened with a nutrient solution and sterilized.[9] The substrate is then inoculated with the fungal spores and incubated under controlled temperature and humidity.

-

-

Monitoring: During fermentation, parameters such as pH, substrate consumption, biomass, and this compound concentration are monitored periodically.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Methodology:

-

Lactonization: The pH of the fermentation broth is typically acidified (e.g., to pH 3.0) to convert the active hydroxy acid form of this compound to its more stable lactone form.[8][12]

-

Solvent Extraction: The acidified broth is extracted with an organic solvent, such as ethyl acetate or methanol.[8][12] The mixture is shaken vigorously and then centrifuged to separate the organic and aqueous phases. The organic phase containing this compound is collected.[13]

-

Purification: The crude extract can be further purified using techniques like column chromatography.

Conclusion

This compound remains a vital therapeutic agent, and its microbial production is a cornerstone of the pharmaceutical industry. This guide has provided a comprehensive overview of the natural sources, particularly the diverse fungal producers, and the intricate biosynthetic pathway of this important secondary metabolite. The detailed experimental protocols for screening, fermentation, and extraction offer a practical framework for researchers and professionals in the field. Continued research into novel microbial sources, strain improvement through genetic engineering, and optimization of fermentation processes will be crucial for enhancing the efficiency and sustainability of this compound production.

References

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. ijbbku.com [ijbbku.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. Screening of indigenously isolated fungi for lovastatin production and its in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO1999019458A1 - A method of fermentation preparation of lovastatin by an aspergillus terreus strain and the strain for performing the method - Google Patents [patents.google.com]

- 11. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alliedacademies.org [alliedacademies.org]

- 13. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 14. Statins: From Fungus to Pharma | American Scientist [americanscientist.org]

- 15. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Mefenamic Acid: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid, a well-established nonsteroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Belonging to the anthranilic acid derivative class, its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[2][3][4] While effective for mild to moderate pain, its clinical application can be limited by gastrointestinal side effects and poor water solubility.[5] These limitations, coupled with its inherent biological activity, have positioned mefenamic acid as an attractive lead compound for the development of novel therapeutic agents with improved pharmacological profiles and expanded indications. This guide explores the potential of mefenamic acid as a scaffold in drug discovery, detailing its structure-activity relationships, synthetic derivatization strategies, and the evaluation of its analogs for various therapeutic targets.

Mechanism of Action

Mefenamic acid exerts its primary therapeutic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[3] The inhibition of prostaglandin (B15479496) synthesis accounts for both its therapeutic efficacy and some of its characteristic side effects, such as gastric irritation, which is primarily linked to the inhibition of COX-1 in the gastric mucosa.

Beyond its well-documented role as a COX inhibitor, recent research has explored the potential of mefenamic acid derivatives to exhibit other biological activities, including anticancer effects.[6] These novel activities may be mediated by different molecular targets and signaling pathways, highlighting the versatility of the mefenamic acid scaffold.

Signaling Pathway: Prostaglandin Synthesis Inhibition

The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of mefenamic acid.

Caption: Inhibition of Prostaglandin Synthesis by Mefenamic Acid.

Structure-Activity Relationship (SAR)

The chemical structure of mefenamic acid, 2-(2,3-dimethylphenyl)aminobenzoic acid, offers several points for modification to alter its pharmacokinetic and pharmacodynamic properties.[4][7] Key SAR insights for anthranilic acid derivatives include:

-

Anthranilic Acid Ring: Substitution on this ring generally leads to a decrease in activity.[3]

-

N-Aryl Ring: The nature and position of substituents on the N-aryl ring are critical for activity. Disubstitution at the 2' and 3' positions, as seen in mefenamic acid, is beneficial. For disubstituted compounds, substitutions at the ortho and meta positions of the N-aryl ring often result in maximum activity.[3] Non-coplanarity between the N-aryl ring and the anthranilic acid ring, influenced by bulky substituents, can enhance binding and activity.[3]

-

Amine Linker: The secondary amine (NH) moiety is crucial for activity. Replacing it with other groups like oxygen, sulfur, or a methylated nitrogen decreases the drug's efficacy.[3]

-

Carboxylic Acid Group: The acidic function is essential for activity, though its specific nature can be varied.[3] For instance, replacement with an isosteric tetrazole group has been shown to have no significant effect on activity.[3]

Drug Discovery and Derivatization Strategies

The development of mefenamic acid derivatives aims to enhance its therapeutic index by improving efficacy, reducing side effects, and exploring new therapeutic applications.[5] Common strategies include:

-

Prodrug Synthesis: To mitigate gastrointestinal toxicity, prodrugs of mefenamic acid have been synthesized. These compounds are designed to be inactive until they are metabolized to the active drug in the body, potentially reducing direct contact with the gastric mucosa.[5]

-

Heterocyclic Derivatives: The incorporation of various heterocyclic moieties, such as thiadiazoles, has been explored to modulate the biological activity of mefenamic acid.[5][8] These modifications can influence the molecule's solubility, receptor binding, and overall pharmacological profile.

-

Metal Complexes: The synthesis of metal complexes of mefenamic acid has been investigated to enhance its anti-inflammatory and antioxidant activities.[9] For example, a zinc(II) complex of mefenamic acid exhibited superior anti-inflammatory effects compared to the parent drug.[9]

-

Conjugation with Other Pharmacophores: Mefenamic acid has been conjugated with other biologically active molecules to create hybrid compounds with dual or enhanced activities. For instance, indole (B1671886) derivatives of mefenamic acid have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines.[6]

Experimental Protocols

General Synthesis of Mefenamic Acid

A common synthetic route to mefenamic acid involves the condensation of 2-chlorobenzoic acid with 2,3-dimethylaniline.[7]

Protocol:

-

o-Chlorobenzoic acid is reacted with an acid-binding agent, such as sodium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).[10][11]

-

2,3-Dimethylaniline is added to the reaction mixture.[10][11]

-

The condensation reaction is carried out in the presence of a catalyst, such as copper(II) acetate (B1210297) or anhydrous cupric sulfate, at an elevated temperature (e.g., 120-130°C).[10]

-

The resulting crude mefenamic acid is then purified through processes like bleaching and crystallization from an organic solvent to yield the final product.[10]

Synthesis of a Mefenamic Acid Derivative: 4-Nitrobenzoyl-mefenamic acid

This protocol describes the synthesis of a derivative aimed at enhancing analgesic activity.[12][13]

Protocol:

-

Mefenamic acid is reacted with 4-nitrobenzoyl chloride in a benzoylation reaction.[12][13]

-

The reaction can be predicted and optimized using in silico molecular docking studies to assess the interaction with the target enzyme (e.g., COX-2).[13]

-

The synthesized compound is purified using column chromatography.[12][13]

-

Purity is assessed by Thin Layer Chromatography (TLC)-Densitometry.[12][13]

-

The structure of the final product, 4-nitrobenzoyl-mefenamic acid, is confirmed using spectroscopic methods such as 1H-NMR and FTIR.[12][13]

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

This is a standard model to evaluate the anti-inflammatory activity of NSAIDs and their derivatives.[14]

Protocol:

-

Experimental animals (e.g., rats) are divided into control and treatment groups.

-

The test compounds (mefenamic acid derivatives) are administered orally at a specific dose.

-

After a set period, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.

-

The paw volume is measured at various time intervals post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Workflow for Mefenamic Acid-Based Drug Discovery

The following diagram outlines a typical workflow for the discovery and development of novel drugs based on the mefenamic acid scaffold.

Caption: A general workflow for mefenamic acid-based drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for mefenamic acid and its derivatives from various studies.

Table 1: Anti-proliferative Activity of Mefenamic Acid-Indole Derivative (5g) [6]

| Cell Line | Compound | % Growth Inhibition |

| Normal (HEK293T) | 5g | Not specified as selectively inhibiting cancer cells |

| Oral Cancer (CAL 27) | 5g | Promising |

| Breast Cancer (MCF-7) | 5g | Promising |

Note: The original study describes compound 5g as showing "selective growth inhibition of oral cancer cells" and being "promising" but does not provide specific percentage values in the abstract.

Table 2: Anti-inflammatory Activity of Mefenamic Acid and its Zinc Complex [9]

| Compound | Dose (mmol/Kg B.W.) | Inhibition of Rat Paw Edema (%) |

| Mefenamic Acid | 0.1 | 61.5 ± 2.3 |

| [Zn(mef)2] | 0.1 | 81.5 ± 1.3 |

Table 3: In Vitro Antiproliferative Activity (IC50) of a Copper(II) Complex of Mefenamic Acid [9]

| Cell Line | Compound | IC50 (µM) |

| Bladder Cancer (T24) | Copper(II) complex | Similar to cisplatin (B142131) |

| Breast Cancer (MCF-7) | Copper(II) complex | Similar to cisplatin |

| Mouse Fibroblast (L-929) | Copper(II) complex | Similar to cisplatin |

Note: The study states the IC50 values are in a micromolar range similar to cisplatin but does not provide the exact numerical values in the abstract.

Conclusion

Mefenamic acid serves as a valuable and versatile lead compound in drug discovery. Its well-understood pharmacology, established synthetic routes, and amenability to chemical modification make it an ideal starting point for the development of novel therapeutic agents. By leveraging rational drug design strategies, researchers can address the limitations of mefenamic acid and unlock its potential for new indications, including cancer therapy. The continued exploration of mefenamic acid derivatives holds significant promise for the future of drug development.

References

- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 2. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects - Arabian Journal of Chemistry [arabjchem.org]

- 7. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 8. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 9. Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 11. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. impactfactor.org [impactfactor.org]

- 14. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Mevinic Acid: A Deep Dive into HMG-CoA Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on mevinic acid, the active form of the widely recognized cholesterol-lowering drug, lovastatin (B1675250). This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.

Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

This compound functions as a competitive inhibitor of HMG-CoA reductase.[1][2] Its chemical structure closely resembles the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme with high affinity. This binding prevents the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for the synthesis of cholesterol and other isoprenoids.[3][4] The inhibition of this key step leads to a reduction in endogenous cholesterol production.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as an HMG-CoA reductase inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to assess its potency.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 3.4 nM | Cell-free assay | [5][6] |

| IC50 | 2.3 nmol/L | Rat liver cells | [7] |

| IC50 | 5 nmol/L | Human liver hepatocellular carcinoma cell line (HepG2) | [7] |

| IC50 | 0.05 µM | Inhibition of [14C]acetate incorporation into cholesterol in HepG2 cells | [5] |

| Ki | 0.1-0.2 nM | Cell-free assays (for the related statin, simvastatin) | [6] |

Signaling Pathway: The Cholesterol Biosynthesis Pathway

This compound's primary impact is on the cholesterol biosynthesis pathway, also known as the mevalonate pathway. By inhibiting HMG-CoA reductase, it disrupts the cascade of reactions that lead to the production of cholesterol.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HMG-CoA reductase by measuring the decrease in NADPH absorbance.

Materials:

-

Recombinant HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

-

Test inhibitor (this compound/Lovastatin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test inhibitor in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the test inhibitor.

-

Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well to initiate the reaction. Include control wells without the inhibitor and blank wells without the enzyme.

-

Substrate Addition: Add the HMG-CoA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C. The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[8][9][10]

Fermentation of Lovastatin (this compound Precursor) from Aspergillus terreus

This protocol provides a general overview of the submerged fermentation process for producing lovastatin.

Materials:

-

Aspergillus terreus strain (e.g., MTCC 1782)

-

Seed culture medium

-

Production medium (containing specific carbon and nitrogen sources)

-

Shaker incubator

-

Erlenmeyer flasks

-

Autoclave

Procedure:

-

Inoculum Preparation: Prepare a seed culture of Aspergillus terreus by inoculating spores into a suitable liquid medium and incubating for a specified period (e.g., 48 hours) to obtain a high density of viable mycelia.

-

Fermentation: Inoculate the production medium in Erlenmeyer flasks with the seed culture. The production medium typically contains a carbon source (e.g., glucose) and a nitrogen source (e.g., peptone, yeast extract).

-

Incubation: Incubate the flasks in a shaker incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm) for a defined fermentation period (e.g., 7-10 days).

-

Extraction: After fermentation, acidify the broth to convert the produced lovastatin (in its lactone form) to this compound (the hydroxy acid form). Extract the this compound using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification and Quantification: The extracted this compound can be further purified using techniques like chromatography and quantified using methods such as High-Performance Liquid Chromatography (HPLC).[11][12][13]

Biosynthesis of this compound

This compound is a polyketide, and its biosynthesis in Aspergillus terreus involves a complex series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and other modifying enzymes. The biosynthesis starts from acetyl-CoA and malonyl-CoA as building blocks.

This in-depth guide serves as a foundational resource for professionals engaged in the study and development of HMG-CoA reductase inhibitors. The provided data and protocols offer a starting point for further research and application in the fields of pharmacology and drug discovery.

References

- 1. Mevinolinic acid biosynthesis by Aspergillus terreus and its relationship to fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 4. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jetir.org [jetir.org]

- 12. rjlbpcs.com [rjlbpcs.com]

- 13. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cholesterol: An In-depth Technical Guide to the Pleiotropic Biological Activities of Mevinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinic acid, the active form of lovastatin (B1675250), is a well-established inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While its lipid-lowering properties are widely recognized, a growing body of evidence reveals a spectrum of biological activities that extend far beyond cholesterol reduction. These "pleiotropic" effects, primarily stemming from the inhibition of the mevalonate (B85504) pathway, position this compound and other statins as compounds of interest for a range of therapeutic applications beyond cardiovascular disease.

This technical guide provides a comprehensive overview of the non-cholesterol-related biological activities of this compound. It delves into the core molecular mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism: Inhibition of the Mevalonate Pathway

The pleiotropic effects of this compound are largely attributed to the depletion of isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate. These isoprenoids are essential for the post-translational modification of a variety of proteins, a process known as prenylation.

Protein Prenylation: Farnesylation and geranylgeranylation involve the covalent attachment of FPP and GGPP, respectively, to the C-terminus of target proteins. This lipid modification is crucial for the proper subcellular localization and function of many signaling proteins, particularly small GTPases of the Ras superfamily, which include the Rho, Rac, and Ras subfamilies. By inhibiting the synthesis of FPP and GGPP, this compound prevents the prenylation of these GTPases, thereby modulating their activity and downstream signaling cascades.

Figure 1: Core mechanism of this compound's pleiotropic effects.

Key Biological Activities Beyond Cholesterol Lowering

Improvement of Endothelial Function

This compound enhances endothelial function primarily by increasing the bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.

Molecular Mechanism:

-

Upregulation of eNOS: this compound increases the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium. This effect is mediated, in part, through the PI3K/Akt signaling pathway.[1]

-

Inhibition of RhoA/ROCK Pathway: By preventing the geranylgeranylation of RhoA, this compound inhibits the RhoA/Rho-kinase (ROCK) signaling pathway.[2] Activated ROCK destabilizes eNOS mRNA and promotes the production of reactive oxygen species (ROS), which scavenge NO. Inhibition of this pathway leads to increased eNOS expression and NO bioavailability.[3]

Figure 2: this compound's effect on endothelial function.

Quantitative Data:

| Parameter | Cell/Animal Model | This compound/Lovastatin Concentration | Effect | Reference |

| eNOS Expression | Rat Aortic Smooth Muscle Cells | Atorvastatin (statin) | Upregulation via Akt/NF-κB pathway | [4] |

| Nitric Oxide Production | Raw 264.7 Cells | Lovastatin (dose-dependent) | Increased NO production | [1] |

| ICAM-1 Expression (IFN-γ induced) | ECV304 Endothelial Cells | Lovastatin | Suppression | [5][6] |

| VCAM-1 Expression (TNF-α induced) | HUVECs | Lovastatin (0.1-2.5 µM) | Potentiated increase | [7] |

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory and immunomodulatory properties by interfering with key inflammatory signaling pathways and modulating the function of immune cells.

Molecular Mechanisms:

-

Inhibition of NF-κB Signaling: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[8][9] This is achieved by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[10] This effect can be independent of the classical IKK pathway and may involve inhibition of PI3-kinase/Akt signaling.[1]

-

Modulation of Cytokine Production: By inhibiting NF-κB and other signaling pathways, this compound can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[11][12]

-

T-Cell Modulation: Lovastatin has been shown to inhibit the proliferation of both CD4+ and CD8+ T cells upon T-cell receptor (TCR) stimulation, while preserving their cytotoxic function.[13] It can also modulate the production of certain cytokines by T cells, with a slight decrease in IL-2 but maintained levels of IFN-γ and TNF-α.[13]

Figure 3: Anti-inflammatory mechanism of this compound.

Quantitative Data:

| Parameter | Cell/Animal Model | Lovastatin Concentration | Effect | Reference |

| NF-κB Activation (LPS-induced) | Human Monocytes | 0.001-5 µM (dose-dependent) | Inhibition | [14] |

| NF-κB Activation (CRP-induced) | HUVECs | 10⁻⁵ mol/l | Diminished activation | [10] |

| IL-6 Production | Human PBMC | Not affected | No significant change | [15] |

| TNF-α mRNA Level | RAW264.7 Macrophages | Lovastatin | Reduced | [8][16] |

| C-Reactive Protein (CRP) | Patients with dyslipidemia or CHD | Various statins and doses | Significant reduction | [17] |

| T-Cell Proliferation (MART-1 stimulated) | Human TILs | Lovastatin | Significant reduction (26.5% vs 70.3% in control) | [13] |

Anti-Cancer Properties

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an adjunct in cancer therapy.

Molecular Mechanisms:

-

Induction of Apoptosis: this compound can induce apoptosis (programmed cell death) in cancer cells through multiple pathways. This includes the activation of caspases (e.g., caspase-3 and caspase-8) and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[18][19]

-

Cell Cycle Arrest: Statins can cause cell cycle arrest, typically at the G1 phase, by upregulating cell cycle inhibitors like p21 and p27, and downregulating cyclins and cyclin-dependent kinases (CDKs).[20]

-

Inhibition of Metastasis: By inhibiting the prenylation of Rho and Rac GTPases, this compound can interfere with cytoskeletal organization, cell motility, and invasion, thereby potentially reducing cancer metastasis.

Figure 4: Anti-cancer mechanisms of this compound.

Quantitative Data:

| Parameter | Cell Line | Lovastatin Concentration | Effect | Reference |

| Apoptosis | HT29 (Colon Cancer) | 20 µM (48h) | 10.6% apoptotic cells | [21] |

| HT29 (Colon Cancer) | 40 µM (48h) | 18% apoptotic cells | [21] | |

| HT29 (Colon Cancer) | 40 µM (72h) | 42.6% apoptotic cells | [21] | |

| Apoptosis | A2780 (Ovarian Cancer) | 20 µM (24h) | Dose- and time-dependent increase in pre-G1 cells | [19] |

| Cell Viability | HepG-2 (Liver Cancer) | 5 µM (12h) | ~40% decrease | [22] |

| Caspase-3 Activity | Human Melanoma Cells | Lovastatin | 50-fold increase | [23] |

Effects on Bone Metabolism

This compound has been shown to influence bone metabolism, with potential anabolic effects.

Molecular Mechanism:

-

Stimulation of Osteoblast Differentiation: By inhibiting the mevalonate pathway, statins can promote the differentiation of osteoblasts, the cells responsible for bone formation. This is thought to occur through the increased expression of bone morphogenetic protein-2 (BMP-2).

-

Inhibition of Osteoclast Activity: this compound can induce apoptosis in osteoclasts, the cells that resorb bone, and inhibit their formation and activity. This effect is also linked to the inhibition of protein prenylation, which is essential for osteoclast function.

Quantitative Data: Currently, there is a lack of specific quantitative data from in vitro studies on the direct dose-dependent effects of this compound on bone cell activity in the provided search results. Clinical trial data on bone mineral density often involves various statins and patient populations, making direct attribution to this compound challenging.[5][24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pleiotropic effects.

In Vitro Protein Prenylation Assay

This assay measures the incorporation of a labeled isoprenoid analog into proteins in cell lysates, providing a direct measure of protein prenylation.[26][27][28][29][30]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Recombinant prenyltransferase (e.g., GGTase I or RabGGTase)

-

Biotinylated isoprenoid pyrophosphate (e.g., Biotin-GPP)

-

Cell lysates from control and this compound-treated cells

-

Streptavidin-HRP conjugate

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse control and this compound-treated cells in lysis buffer on ice.

-

In Vitro Prenylation Reaction: Incubate cell lysates with recombinant prenyltransferase and biotinylated isoprenoid pyrophosphate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with streptavidin-HRP to detect biotinylated (prenylated) proteins.

-

Quantification: Quantify the band intensities to determine the extent of protein prenylation.

RhoA/Rac1 Activation Assay (G-LISA)

This ELISA-based assay quantifies the active, GTP-bound form of RhoA or Rac1 in cell lysates.[2][4][12][14][20][22][31][32][33][34][35]

Materials:

-

G-LISA activation assay kit (containing plates pre-coated with Rho-GTP or Rac-GTP binding proteins)

-

Cell lysis buffer provided in the kit

-

Anti-RhoA or anti-Rac1 primary antibody

-

HRP-conjugated secondary antibody

-

Substrate solution

Procedure:

-

Cell Lysis: Lyse control and this compound-treated cells using the provided lysis buffer.

-

Binding: Add cell lysates to the wells of the G-LISA plate and incubate to allow active GTPases to bind.

-

Washing: Wash the wells to remove unbound proteins.

-

Primary Antibody Incubation: Add the anti-RhoA or anti-Rac1 primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.

-

Detection: Add substrate solution and measure the absorbance at the appropriate wavelength.

In Vitro Osteoclastogenesis and Bone Resorption Assay

This assay assesses the formation of osteoclasts from precursor cells and their ability to resorb bone.[31][33][36][37][38]

Materials:

-

Bone marrow cells or peripheral blood mononuclear cells (PBMCs)

-

M-CSF and RANKL (for osteoclast differentiation)

-

Bone slices or calcium phosphate-coated plates

-

TRAP staining kit

-

Toluidine blue or other stains for visualizing resorption pits

Procedure:

-

Osteoclast Differentiation: Culture bone marrow cells or PBMCs with M-CSF and RANKL in the presence or absence of this compound.

-

Co-culture with Bone Slices: Plate the differentiating osteoclasts onto bone slices or calcium phosphate-coated plates.

-

TRAP Staining: After a period of culture, fix and stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker of osteoclasts.

-

Resorption Pit Visualization: Remove the cells from the bone slices and stain the slices to visualize the resorption pits.

-

Quantification: Quantify the number of TRAP-positive multinucleated cells and the area of bone resorption.

Osteoblast Differentiation and Mineralization Assay

This assay evaluates the differentiation of pre-osteoblasts into mature osteoblasts and their ability to mineralize the extracellular matrix.[39][40][41][42]

Materials:

-

Pre-osteoblastic cell line (e.g., MC3T3-E1)

-

Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

-

Alkaline phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

Procedure:

-

Osteoblast Differentiation: Culture pre-osteoblastic cells in osteogenic differentiation medium with or without this compound.

-

ALP Activity Assay: At various time points, measure the ALP activity in cell lysates, a marker of early osteoblast differentiation.

-

Alizarin Red S Staining: After several weeks of culture, fix the cells and stain with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization.

-

Quantification: Quantify the ALP activity and the extent of Alizarin Red S staining.

Conclusion

The biological activities of this compound extend significantly beyond its well-established role in cholesterol metabolism. By inhibiting the mevalonate pathway and subsequent protein prenylation, this compound modulates a diverse array of cellular processes, including endothelial function, inflammation, immune responses, cancer cell proliferation, and bone metabolism. The pleiotropic effects of this compound underscore its potential for therapeutic applications in a variety of diseases. Further research into the nuanced molecular mechanisms and the development of more targeted therapeutic strategies based on these non-cholesterol-related actions are warranted. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this compound and other statins.

References

- 1. Statins prevent NF-kappaB transactivation independently of the IKK-pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Statin inhibits interferon-gamma-induced expression of intercellular adhesion molecule-1 (ICAM-1) in vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lovastatin-stimulated superinduction of E-selectin, ICAM-1 and VCAM-1 in TNF-alpha activated human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reversal of Chemoresistance and Enhancement of Apoptosis by Statins Through Downegulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lovastatin reduces nuclear factor kappaB activation induced by C-reactive protein in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lovastatin alleviates DSS-induced colitis by modulating macrophage polarization via the PPARγ-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jurnal.uinsu.ac.id [jurnal.uinsu.ac.id]

- 13. Rac GTPase Signaling in Immune-Mediated Mechanisms of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RhoA, RhoB and RhoC differentially regulate endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lovastatin induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abeomics.com [abeomics.com]

- 21. Determination of Cell Death Induced by Lovastatin on Human Colon Cell Line HT29 Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lovastatin induces apoptosis of HepG-2 cells by activating ROS-dependent mitochondrial and ER stress pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Rac Activation by the T-Cell Receptor Inhibits T Cell Migration | PLOS One [journals.plos.org]

- 26. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Protein Prenylation - Jena Bioscience [jenabioscience.com]

- 31. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 32. promocell.com [promocell.com]

- 33. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 34. aacrjournals.org [aacrjournals.org]